

head-to-head comparison of ALG-000184 with other HBV inhibitors

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Compound of Interest		
Compound Name:	ALG-000184	
Cat. No.:	B15564524	Get Quote

Head-to-Head Comparison: ALG-000184 and Other HBV Inhibitors

A Guide for Researchers and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is evolving, with a shift from long-term viral suppression to the pursuit of a functional cure.[1][2] Current standard-of-care treatments, primarily nucleos(t)ide analogues, effectively suppress HBV replication but rarely lead to a functional cure.[1][2] This has spurred the development of novel agents targeting different aspects of the HBV lifecycle. Among these, **ALG-000184**, a capsid assembly modulator (CAM), has shown significant promise in clinical trials.[1] This guide provides a head-to-head comparison of **ALG-000184** with other HBV inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

ALG-000184: A Novel Capsid Assembly Modulator

ALG-000184 is a prodrug of ALG-001075, a novel, potent, and pan-genotypic Class II/E capsid assembly modulator (CAM). CAMs represent a significant therapeutic modality for CHB, aiming to improve functional cure rates either as a monotherapy or in combination regimens.

Mechanism of Action: **ALG-000184** has a dual mechanism of action that disrupts the HBV lifecycle at critical stages:



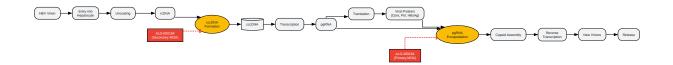


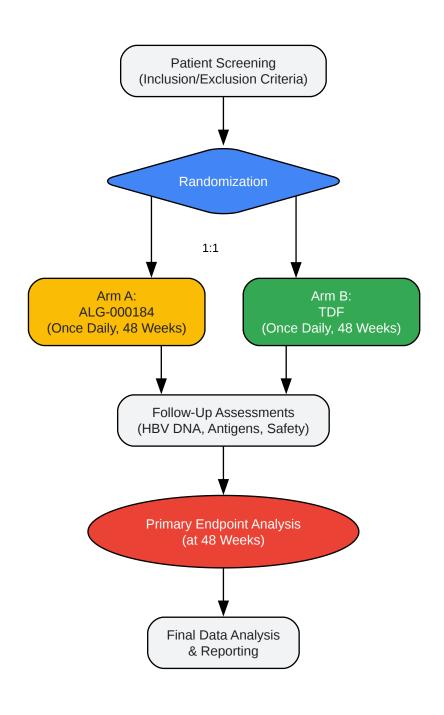


- Inhibition of Pregenomic RNA (pgRNA) Encapsidation: This is the primary mechanism, where it interferes with the assembly of the viral capsid, preventing the encapsidation of pgRNA, a crucial step for viral replication.
- Prevention of cccDNA Formation and Replenishment: At higher concentrations, it inhibits the formation of new covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.

This dual action leads to a more comprehensive suppression of the virus compared to other therapeutic approaches.











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References

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- 2. pubs.acs.org [pubs.acs.org]
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